molecular formula C19H20BrN5 B11323557 2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11323557
M. Wt: 398.3 g/mol
InChI Key: NMQJKMZGIOREPL-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, such as the presence of the bromophenyl group and the isobutyl substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H20BrN5

Molecular Weight

398.3 g/mol

IUPAC Name

4-(2-bromophenyl)-11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H20BrN5/c1-11(2)9-24-13(4)12(3)16-18(24)21-10-25-19(16)22-17(23-25)14-7-5-6-8-15(14)20/h5-8,10-11H,9H2,1-4H3

InChI Key

NMQJKMZGIOREPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Br)CC(C)C)C

Origin of Product

United States

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